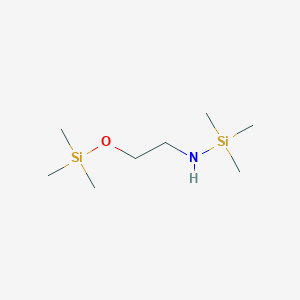
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine;2-(Diphenylphosphino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine and 2-(Diphenylphosphino)benzoic acid are two distinct compounds with unique properties and applications. N-trimethylsilyl-2-trimethylsilyloxy-ethanamine is a silylating agent used in organic synthesis, while 2-(Diphenylphosphino)benzoic acid is a phosphine ligand used in catalysis.
Preparation Methods
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
This compound can be synthesized through the silylation of ethanamine using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent.
2-(Diphenylphosphino)benzoic acid
2-(Diphenylphosphino)benzoic acid is prepared by reacting diphenylphosphine with 2-bromobenzoic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Chemical Reactions Analysis
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Oxidation: This compound can undergo oxidation to form silanols.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents: Trimethylsilyl chloride, triflic acid, and various bases.
Major Products: Silanols, substituted ethanamines.
2-(Diphenylphosphino)benzoic acid
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It can coordinate with transition metals to form complexes.
Common Reagents: Palladium catalysts, oxidizing agents.
Major Products: Phosphine oxides, metal-phosphine complexes.
Scientific Research Applications
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Chemistry: Used as a silylating agent to protect hydroxyl groups during synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Industry: Utilized in the production of silicone-based materials.
2-(Diphenylphosphino)benzoic acid
Chemistry: Acts as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Used in the synthesis of biologically active metal complexes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in the development of catalytic processes for fine chemical production.
Mechanism of Action
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
The compound exerts its effects through the formation of stable silyl ethers, which protect functional groups during chemical reactions. The trimethylsilyl group enhances the volatility and stability of the molecule, making it suitable for various synthetic applications .
2-(Diphenylphosphino)benzoic acid
This compound acts as a ligand, coordinating with metal centers to form complexes that catalyze organic reactions. The phosphine group donates electron density to the metal, stabilizing the complex and facilitating catalytic activity .
Comparison with Similar Compounds
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Similar Compounds: Trimethylsilyl chloride, N-trimethylsilyl-2-oxazolidinone.
Uniqueness: Offers a balance of stability and reactivity, making it versatile for various silylation reactions.
2-(Diphenylphosphino)benzoic acid
Similar Compounds: Triphenylphosphine, 2-(Diphenylphosphino)phenol.
Properties
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIRXCTUKDWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCO[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
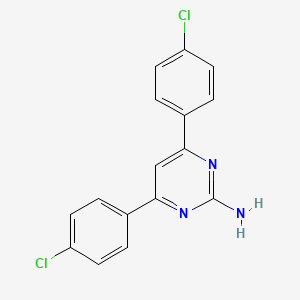
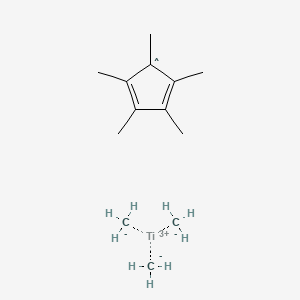
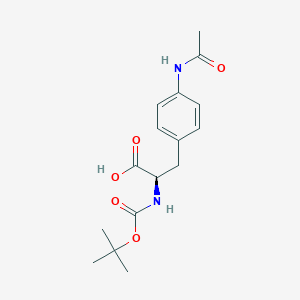
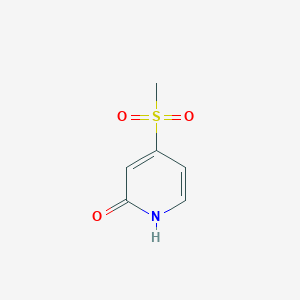
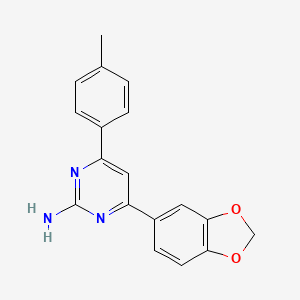
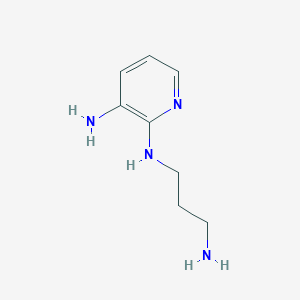


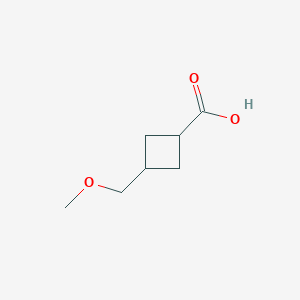
![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)
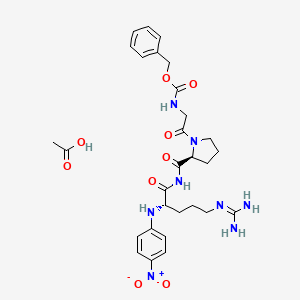
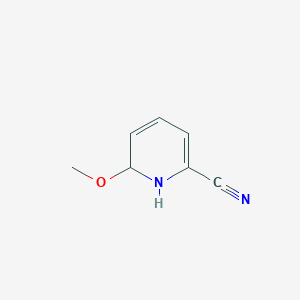
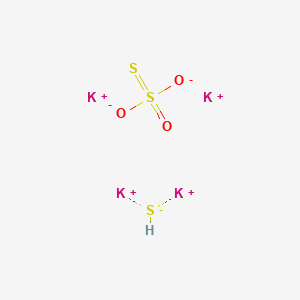
![6-methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B6329777.png)
